molecular formula C8H16N2 B13030640 1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine

1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine

Cat. No.: B13030640
M. Wt: 140.23 g/mol
InChI Key: PSMWJTKRIHUPJA-BRFYHDHCSA-N
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Description

1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes a three-membered azabicyclo ring, which imparts significant strain and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine typically involves multiple steps:

    Formation of the Azabicyclo Ring: The initial step often involves the cyclization of a suitable precursor to form the strained azabicyclo[3.1.0]hexane ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The next step involves the introduction of the N,N-dimethylmethanamine moiety. This can be accomplished through nucleophilic substitution reactions, where a suitable leaving group on the azabicyclo ring is replaced by the dimethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, owing to its unique structure and reactivity.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as a ligand for various receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors. The bicyclic structure allows it to fit into receptor binding sites, potentially modulating receptor activity. This interaction can influence various signaling pathways, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N-methylmethanamine: Similar structure but with one less methyl group.

    1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-diethylmethanamine: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

1-((1R)-3-Azabicyclo[3.1.0]hexan-1-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-[(1R)-3-azabicyclo[3.1.0]hexan-1-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C8H16N2/c1-10(2)6-8-3-7(8)4-9-5-8/h7,9H,3-6H2,1-2H3/t7?,8-/m1/s1

InChI Key

PSMWJTKRIHUPJA-BRFYHDHCSA-N

Isomeric SMILES

CN(C)C[C@]12CC1CNC2

Canonical SMILES

CN(C)CC12CC1CNC2

Origin of Product

United States

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